L-Homocysteinesulfinic acid chemical structure and molecular weight
L-Homocysteinesulfinic acid chemical structure and molecular weight
An In-Depth Technical Guide to L-Homocysteinesulfinic Acid: Structure, Metabolism, and Analytical Quantification
Abstract
L-Homocysteinesulfinic acid (L-HCSA) is a sulfur-containing amino acid and an oxidized derivative of homocysteine. While not as widely studied as its precursor, L-HCSA is emerging as a molecule of significant interest, particularly in the field of neuroscience. It functions as a potent agonist at metabotropic glutamate receptors, implicating it in the modulation of synaptic transmission and excitotoxicity. Elevated levels of L-HCSA have been identified in the plasma of patients with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), suggesting its potential role as a biomarker and a contributor to disease pathogenesis. This guide provides a comprehensive overview of the chemical structure, molecular weight, biological significance, and analytical methodologies for the quantification of L-Homocysteinesulfinic acid, tailored for researchers and drug development professionals.
Introduction
Homocysteine is a well-established intermediate in methionine metabolism, and its elevated levels in plasma (hyperhomocysteinemia) are a known risk factor for cardiovascular and neurological disorders[1][2]. The biological effects of hyperhomocysteinemia are often attributed to homocysteine itself or its more oxidized form, L-homocysteic acid. However, the intermediate oxidized form, L-Homocysteinesulfinic acid (L-HCSA), possesses unique and potent biological activities that warrant specific investigation. L-HCSA is a structural analog of the neurotransmitter L-glutamate and has been shown to be a potent agonist at several metabotropic glutamate receptors (mGluRs)[3]. This activity suggests that L-HCSA could play a significant role in neuronal signaling and, under pathological conditions, contribute to excitotoxic cell death—a process implicated in various neurodegenerative diseases[4][5]. Understanding the fundamental properties and analytical detection of L-HCSA is therefore critical for elucidating its role in health and disease.
Physicochemical Properties of L-Homocysteinesulfinic Acid
A precise understanding of the chemical and physical properties of L-HCSA is fundamental for both its biological investigation and analytical detection.
Chemical Structure and Identifiers
L-Homocysteinesulfinic acid is characterized by a sulfinic acid group (-SO₂H) attached to the sulfur atom of the homocysteine backbone. Its systematic IUPAC name is (S)-2-Amino-4-sulfinobutanoic acid[6].
Caption: 2D Chemical Structure of L-Homocysteinesulfinic acid.
Quantitative Data Summary
The key quantitative properties of L-HCSA are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₄S | [6][7][8] |
| Molecular Weight | 167.18 g/mol | [6] |
| CAS Registry Number | 2686-70-6 | [6][9] |
| IUPAC Name | (S)-2-Amino-4-sulfinobutanoic acid | [6] |
Biological Significance and Metabolic Pathways
L-HCSA is not merely a chemical curiosity; it is an active participant in mammalian biochemistry, particularly within the central nervous system.
Metabolic Formation
L-HCSA is an intermediate in the oxidative metabolism of L-homocysteine. Homocysteine itself is generated from S-adenosylmethionine during cellular methylation reactions[2][10]. While the complete enzymatic pathway for L-HCSA synthesis in mammals is not fully elucidated, it is proposed to be formed through the partial oxidation of the thiol group of homocysteine[4][11]. This oxidation can occur spontaneously, particularly under conditions of oxidative stress, or may be catalyzed by yet-to-be-identified enzymes[4]. This pathway is distinct from the primary routes of homocysteine metabolism: remethylation to methionine and transsulfuration to cysteine[12].
Caption: Metabolic pathways of L-Homocysteine, including oxidation.
Neurological Role as a Receptor Agonist
The structural similarity of L-HCSA to L-glutamate allows it to interact with glutamate receptors. Research has demonstrated that L-HCSA is a potent and effective agonist at several subtypes of metabotropic glutamate receptors, including mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8[3]. Its effects are selective for mGluRs, as it shows little to no activity at a wide range of other neurotransmitter receptors and ion channels[3]. By activating these receptors, L-HCSA can stimulate phosphoinositide hydrolysis or inhibit cAMP accumulation, thereby modulating crucial intracellular signaling cascades in neurons[3][13].
Pathophysiological Relevance: Excitotoxicity and Disease
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key mechanism in neurodegenerative disorders[4]. Given its potent agonist activity at glutamate receptors, L-HCSA is considered a potential endogenous excitotoxin[5]. This hypothesis is supported by recent findings of significantly elevated plasma levels of L-HCSA in patients with Amyotrophic Lateral Sclerosis (ALS) compared to healthy controls[4][14]. This elevation suggests that in certain disease states, the oxidative pathway of homocysteine metabolism may be upregulated, leading to an accumulation of excitotoxic compounds like L-HCSA that could contribute to motor neuron death[4][14].
Analytical Methodologies for L-HCSA Detection
Accurate quantification of L-HCSA in biological matrices is essential for studying its physiological and pathological roles. While various methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and specificity.
Overview of Analytical Techniques
Several analytical platforms can be employed for the measurement of sulfur-containing amino acids, including:
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High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or electrochemical detection after derivatization.
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Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to increase the volatility of the amino acids but provides high resolution[15].
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard, offering direct analysis with minimal sample preparation and high specificity through multiple reaction monitoring (MRM)[4][14][16].
Experimental Protocol: Quantification of L-HCSA in Plasma by LC-MS/MS
This protocol is a synthesized methodology based on established procedures for analyzing sulfur-containing amino acids in plasma[4][14][17].
Rationale: The core of this method is to efficiently remove interfering proteins from the plasma matrix while ensuring maximum recovery of the analyte, L-HCSA. LC-MS/MS provides the necessary specificity to distinguish L-HCSA from other structurally similar compounds and the sensitivity to detect it at nanomolar concentrations.
Step-by-Step Methodology:
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Sample Collection:
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Collect whole blood in EDTA or heparin-containing tubes.
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Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
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Store plasma samples at -80°C until analysis.
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-
Sample Preparation (Protein Precipitation):
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Rationale: High protein content in plasma can interfere with chromatographic separation and ionize poorly, suppressing the analyte signal. Organic solvents are used to denature and precipitate these proteins.
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Thaw plasma samples on ice.
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To a 55 µL aliquot of plasma in a microcentrifuge tube, add 100 µL of a cold protein precipitation solution (e.g., 80% acetonitrile / 20% methanol)[4]. Internal standards (stable isotope-labeled L-HCSA) should be included in this solution for accurate quantification.
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Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 17,000 x g) for 10 minutes at 4°C[4]. This will form a tight pellet of precipitated proteins at the bottom of the tube.
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-
Supernatant Collection and Drying:
-
Carefully collect the supernatant, which contains L-HCSA and other small molecules, without disturbing the protein pellet.
-
Dry the supernatant completely using a rotary speed-vac or a gentle stream of nitrogen[4]. This step concentrates the sample.
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-
Reconstitution:
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Rationale: The sample must be redissolved in a solvent compatible with the initial mobile phase of the liquid chromatography system to ensure good peak shape.
-
Resuspend the dried pellet in 110 µL of a reconstitution solution, typically 0.1% formic acid in water[4]. Formic acid helps to protonate the analyte for better ionization in positive ion mode.
-
-
LC-MS/MS Analysis:
-
Inject a small aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system[4].
-
Chromatography: Use a suitable column (e.g., a HILIC or mixed-mode column) to separate L-HCSA from other endogenous compounds.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for L-HCSA and its stable isotope-labeled internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations. The concentration of L-HCSA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve[14].
-
Caption: Workflow for L-HCSA quantification in plasma by LC-MS/MS.
Conclusion
L-Homocysteinesulfinic acid is a biologically active metabolite whose significance in human health and disease is increasingly recognized. Its roles as a potent neuromodulator and a potential excitotoxin position it as a key molecule of interest in neuroscience and drug development. The association of elevated L-HCSA with ALS underscores the need for further research into the regulation of the homocysteine oxidation pathway and its contribution to neurodegeneration. Robust and sensitive analytical methods, such as the LC-MS/MS protocol detailed herein, are crucial tools that will enable researchers to accurately measure L-HCSA in clinical and experimental settings, paving the way for a deeper understanding of its pathophysiology and its potential as a therapeutic target.
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